

linearity, accuracy, and precision of Ertugliflozind5 based assays

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A Comparative Guide to Ertugliflozin-d5 Based Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published bioanalytical methods utilizing **Ertugliflozin-d5** as an internal standard for the quantification of Ertugliflozin in biological matrices. The focus is on the critical performance characteristics of linearity, accuracy, and precision to aid researchers in selecting and implementing the most suitable assay for their drug development needs.

Performance Comparison of Ertugliflozin Bioanalytical Assays

The following tables summarize the key validation parameters for different analytical methods used for the quantification of Ertugliflozin. While direct head-to-head comparisons are limited in the literature, this compilation provides a valuable overview of the performance of various assays.

Table 1: Linearity of Ertugliflozin Assays



Analytical Method	Internal Standard	Matrix	Linearity Range (ng/mL)	Correlation Coefficient (r²)	Reference
LC-MS/MS	Ertugliflozin- d5	Human Plasma	1–500	> 0.99	[1][2]
UPLC- MS/MS	Diazepam	Rat Plasma	1–1000	Not explicitly stated, but method showed good linearity	[3]
LC-MS/MS	Not specified	Pharmaceutic al Dosage Form	15–450	Not explicitly stated, but method was found to be linear	[4]
RP-HPLC	Not applicable	Bulk and Pharmaceutic al Dosage Form	50-150 μg/mL	0.999	[5]
RP-HPLC	Not applicable	Bulk Drug and Pharmaceutic al Dosage Form	6-14 μg/mL	Not explicitly stated	[6]

Table 2: Accuracy and Precision of Ertugliflozin Assays



Analytical Method	Internal Standard	Matrix	Accuracy (% Recovery or % Bias)	Precision (% RSD)	Reference
LC-MS/MS	Ertugliflozin- d5	Human Plasma	Within acceptance limits of US FDA guidelines	Within acceptance limits of US FDA guidelines	[1][2]
UPLC- MS/MS	Diazepam	Rat Plasma	-5.7% to 14.6%	Intra-day: 1.6–10.9%, Inter-day: 0.8–13.3%	[3]
RP-HPLC	Not applicable	Bulk and Pharmaceutic al Dosage Form	98.4% to 100.2%	Intra-day and Inter-day RSD < 2.0%	[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical assays. Below are summarized protocols from key publications.

LC-MS/MS Method for Ertugliflozin in Human Plasma

This method, as described by Bezawada et al. (2025), is suitable for pharmacokinetic studies. [1][2]

- Sample Preparation: Liquid-liquid extraction with methyl tertiary butyl ether.
- Chromatographic Separation:
 - Column: Kromasil-C18 (100 × 4.6 mm, 5 μm).
 - Mobile Phase: Methanol and 10 mM ammonium formate buffer (80:20, v/v).



- Flow Rate: 1 mL/min.
- Mass Spectrometry:
 - o Ionization: Positive ion electrospray ionization (ESI).
 - Detection: Multiple reaction monitoring (MRM).
 - Mass Transitions:
 - Ertugliflozin: m/z 437.4 → 329.2.
 - **Ertugliflozin-d5**: m/z 442.2 → 334.3.[1][2]

UPLC-MS/MS Method for Ertugliflozin and Sitagliptin in Rat Plasma

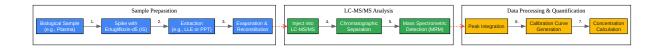
This method, detailed by Qiu et al. (2019), allows for the simultaneous quantification of two analytes.[3]

- Sample Preparation: Acetonitrile-based protein precipitation.
- · Chromatographic Separation:
 - Mobile Phase: Gradient elution with acetonitrile (A) and 0.1% formic acid in water (B).
- Mass Spectrometry:
 - Ionization: Positive ion electrospray ionization (ESI).
 - Detection: Multiple reaction monitoring (MRM).
 - Mass Transitions:
 - Ertugliflozin: m/z 437.2 → 329.0 (quantification) and m/z 437.2 → 207.5 (qualification).
 [3]

Experimental Workflow Diagram



The following diagram illustrates a typical workflow for a bioanalytical LC-MS/MS assay using a deuterated internal standard.



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Caption: Bioanalytical workflow for Ertugliflozin quantification.

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